Cas no 1934781-29-9 (2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde)
2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde
- 1934781-29-9
- EN300-1293243
- Benzaldehyde, 2-bromo-6-(2-methyl-1H-imidazol-1-yl)-
-
- Inchi: 1S/C11H9BrN2O/c1-8-13-5-6-14(8)11-4-2-3-10(12)9(11)7-15/h2-7H,1H3
- InChI Key: WLJPIROSRIDRRJ-UHFFFAOYSA-N
- SMILES: C(=O)C1=C(N2C(C)=NC=C2)C=CC=C1Br
Computed Properties
- Exact Mass: 263.98983g/mol
- Monoisotopic Mass: 263.98983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- Density: 1.49±0.1 g/cm3(Predicted)
- Boiling Point: 425.6±55.0 °C(Predicted)
- pka: 6.28±0.10(Predicted)
2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293243-50mg |
2-bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde |
1934781-29-9 | 50mg |
$468.0 | 2023-09-30 | ||
| Enamine | EN300-1293243-100mg |
2-bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde |
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| Enamine | EN300-1293243-250mg |
2-bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde |
1934781-29-9 | 250mg |
$513.0 | 2023-09-30 | ||
| Enamine | EN300-1293243-500mg |
2-bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde |
1934781-29-9 | 500mg |
$535.0 | 2023-09-30 | ||
| Enamine | EN300-1293243-1000mg |
2-bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde |
1934781-29-9 | 1000mg |
$557.0 | 2023-09-30 | ||
| Enamine | EN300-1293243-2500mg |
2-bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde |
1934781-29-9 | 2500mg |
$1089.0 | 2023-09-30 | ||
| Enamine | EN300-1293243-5000mg |
2-bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde |
1934781-29-9 | 5000mg |
$1614.0 | 2023-09-30 | ||
| Enamine | EN300-1293243-10000mg |
2-bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde |
1934781-29-9 | 10000mg |
$2393.0 | 2023-09-30 | ||
| Enamine | EN300-1293243-0.05g |
2-bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde |
1934781-29-9 | 0.05g |
$851.0 | 2023-06-06 | ||
| Enamine | EN300-1293243-0.1g |
2-bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde |
1934781-29-9 | 0.1g |
$892.0 | 2023-06-06 |
2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde
Comprehensive Overview of 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 1934781-29-9)
2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde (CAS No. 1934781-29-9) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzaldehyde derivative is characterized by its unique molecular structure, featuring a bromo substituent and a 2-methylimidazole moiety. Such structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents.
The compound��s imidazole ring is a critical functional group, often associated with enhanced binding affinity in drug-receptor interactions. Researchers are increasingly exploring its potential in targeted drug delivery systems, a trending topic in precision medicine. With the rise of AI-driven drug discovery, 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde has been flagged in computational studies for its compatibility with fragment-based drug design (FBDD), a method gaining traction due to its efficiency in identifying lead compounds.
In agrochemical applications, this compound’s aldehyde group and heterocyclic framework contribute to its role as a precursor for crop protection agents. As sustainable agriculture becomes a global priority, the demand for eco-friendly chemical intermediates like 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde is expected to rise. Its potential in green chemistry aligns with the industry’s shift toward reducing environmental impact, a key concern among stakeholders.
From a synthetic chemistry perspective, the compound’s bromine atom offers versatility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, a frequent subject in organic synthesis forums and academic research. The compound’s stability under various conditions also makes it a reliable candidate for high-throughput screening (HTS), a technique widely adopted in modern drug development pipelines.
Analytical studies of 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde often employ advanced techniques like NMR spectroscopy and mass spectrometry to verify purity and structural integrity. These methods are frequently discussed in analytical chemistry communities, reflecting the compound’s relevance in quality control protocols. Additionally, its UV-visible absorption properties have sparked interest in materials science, particularly in the design of organic semiconductors and photocatalysts.
As the scientific community continues to explore structure-activity relationships (SAR), 2-Bromo-6-(2-methyl-1H-imidazol-1-yl)benzaldehyde remains a compound of interest due to its modular reactivity. Its applications span from medicinal chemistry to material science, making it a multifaceted tool for innovation. With ongoing advancements in computational modeling and automated synthesis, this compound is poised to play a pivotal role in future breakthroughs.
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